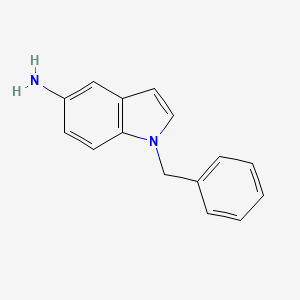

1-Benzyl-1H-indol-5-ylamine

Vue d'ensemble

Description

Synthesis Analysis

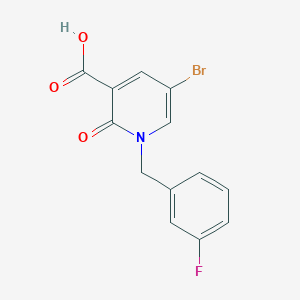

Some new indole derivatives containing heterocyclic moieties were synthesized using 1H-indol-5-ylamine as a starting material . This was then converted to diazonium salt (1) which was used for the synthesis of new azo dyes (2, 3, and 4) by coupling with salicylaldehyde, o-cresol, and phenol .Molecular Structure Analysis

The molecular formula of 1-Benzyl-1H-indol-5-ylamine is C15H14N2 . Its molecular weight is 222.291 g/mol .Chemical Reactions Analysis

The reaction of diazonium salt (1) with acetyl acetone afforded hydrazine (5) which was reacting with active methylene compounds (malononitrile, ethyl cyanoacetate) to give pyridazine derivatives (8, 9) .Applications De Recherche Scientifique

1-Benzyl-1H-indol-5-ylamine: A Comprehensive Analysis of Scientific Research Applications

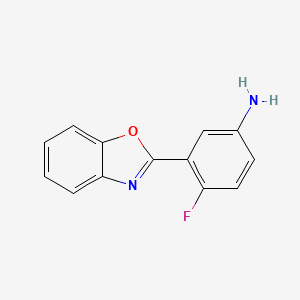

Pharmacological Potential: 1-Benzyl-1H-indol-5-ylamine, also known as 5-Indolylmethyl-1-benzylamine or 5-IAIB, is a derivative of indole, which is known for its diverse biological activities. Indole derivatives have been studied for various pharmacological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Synthesis of Azo Dyes: Indole derivatives have been used as starting materials for the synthesis of new azo dyes. Azo dyes have applications in coloring textiles, leather, and food products. The process involves converting 1-Benzyl-1H-indol-5-ylamine to diazonium salt, which is then coupled with different agents to produce various dyes .

Catalysis: Indole compounds can act as catalysts in chemical reactions. For example, they can catalyze the reductive cyclization of o -phenylenediamines with CO2 in the presence of triethoxysilane to synthesize functionalized benzimidazoles, benzoxazoles, and benzothiazoles .

Material Science: In material science, indole derivatives can be incorporated into metal–organic frameworks (MOFs), which are used for their unique ability to undergo reversible structural transitions in response to guest adsorption. This property is particularly useful in applications such as gas storage and separation .

Biological Research: In biological research, indole derivatives like 1-Benzyl-1H-indol-5-ylamine can be used to study plant hormones and their pathways. Indole-3-acetic acid (IAA), a plant hormone produced by the degradation of tryptophan in higher plants, is one such derivative that has been extensively studied .

Neuroscience: Indole derivatives are also explored in neuroscience for their potential effects on the central nervous system. They may play a role in developing treatments for neurodegenerative diseases or psychiatric disorders.

Drug Development: The diverse biological activities of indole derivatives make them valuable scaffolds in drug development. They can be modified to enhance their pharmacological properties or reduce side effects.

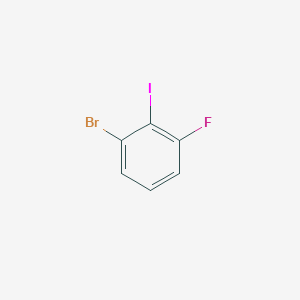

Environmental Science: Indole derivatives can be used in environmental science to develop sensors or indicators for various environmental pollutants due to their chemical reactivity and ability to form complexes with metals.

A brief review of the biological potential of indole derivatives RETRACTED ARTICLE: Synthesis and characterization of new … - Springer Journal of Materials Chemistry A - RSC Publishing Indole synthesis - Organic Chemistry Portal

Orientations Futures

Indoles are considered interesting heterocyclic compounds due to their wide range of biological activities . Therefore, the development of new methodologies for the construction of this ever-relevant heteroaromatic ring continues to attract attention . The synthesis of new indole derivatives using 1H-indol-5-ylamine as a starting material represents a promising direction for future research .

Mécanisme D'action

- The primary targets of 1-Benzyl-1H-indol-5-ylamine are not explicitly mentioned in the available literature. However, we know that indole derivatives, including this compound, interact with various receptors due to their aromatic nature and structural similarity to tryptophan and other biologically active molecules .

Target of Action

Biochemical Pathways

Propriétés

IUPAC Name |

1-benzylindol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2/c16-14-6-7-15-13(10-14)8-9-17(15)11-12-4-2-1-3-5-12/h1-10H,11,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYDNPZLYDODKKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383269 | |

| Record name | 1-Benzyl-1H-indol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-1H-indol-5-ylamine | |

CAS RN |

26807-73-8 | |

| Record name | 1-(Phenylmethyl)-1H-indol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26807-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-1H-indol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Aminophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B1273228.png)